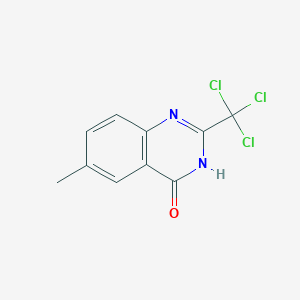![molecular formula C14H14N2O4 B6122049 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol, also known as AH6809, is a synthetic compound used in scientific research to study the physiological and biochemical effects of prostaglandin receptors. This compound is a selective antagonist of the prostaglandin EP1 receptor and has been used in various studies to investigate the role of this receptor in different biological processes.
作用机制
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol works by selectively binding to and blocking the prostaglandin EP1 receptor. This receptor is a G protein-coupled receptor that activates intracellular signaling pathways in response to prostaglandin binding. By blocking this receptor, this compound prevents these signaling pathways from being activated, leading to a reduction in the physiological and biochemical effects associated with prostaglandin EP1 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. For example, it has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit smooth muscle contraction in the uterus and bronchi, potentially indicating a role in the treatment of related conditions such as asthma and preterm labor.
实验室实验的优点和局限性
One advantage of using 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol in lab experiments is its selective antagonism of the prostaglandin EP1 receptor. This allows researchers to investigate the specific role of this receptor in different biological processes without interference from other prostaglandin receptors. However, one limitation is that this compound may not fully replicate the physiological effects of endogenous prostaglandin EP1 receptor antagonism, as it is a synthetic compound with different pharmacokinetic properties.
未来方向
There are several possible future directions for research involving 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol. One potential area of study is its role in the treatment of inflammatory and pain conditions, such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of smooth muscle-related conditions, such as asthma and preterm labor. Additionally, further investigation into the pharmacokinetic properties of this compound could lead to the development of more effective prostaglandin EP1 receptor antagonists with improved therapeutic potential.
合成方法
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 2-hydroxybenzaldoxime. This intermediate is then reacted with ethyl acetoacetate to produce 2-(2-hydroxyphenyl)-2-oxoethyl acetate. Finally, the compound is reacted with morpholine and phosgene to yield the final product, this compound.
科学研究应用
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is commonly used in scientific research to study the physiological and biochemical effects of prostaglandin EP1 receptor antagonism. This receptor is involved in various biological processes, including inflammation, pain, and smooth muscle contraction. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new treatments for related conditions.
属性
IUPAC Name |
[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12-4-2-1-3-10(12)13-9-11(15-20-13)14(18)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLDYUELMLEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

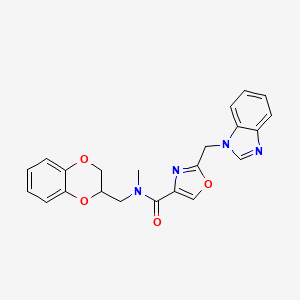
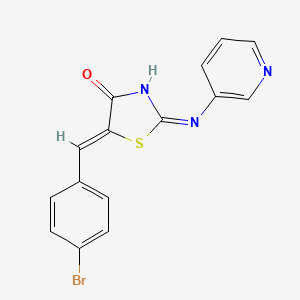
![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)
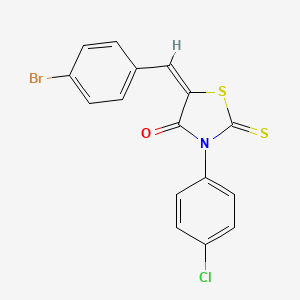
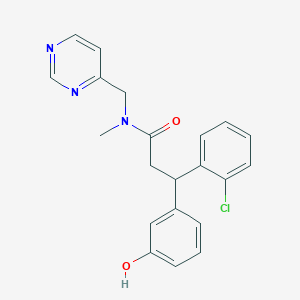
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)
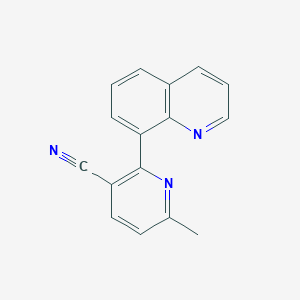
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)

![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)
